molecular formula C12H16N2O2S B14733526 N-(1-cyclopropylethylideneamino)-4-methylbenzenesulfonamide CAS No. 5508-41-8

N-(1-cyclopropylethylideneamino)-4-methylbenzenesulfonamide

Cat. No.: B14733526
CAS No.: 5508-41-8
M. Wt: 252.33 g/mol
InChI Key: SEKAYYJYIWORJM-UHFFFAOYSA-N
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Description

N-(1-cyclopropylethylideneamino)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a cyclopropyl group, which is a three-membered carbon ring, attached to an ethylideneamino group, and a methylbenzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylethylideneamino)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1-cyclopropylethylideneamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of automated systems can also reduce the risk of human error and increase the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylethylideneamino)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(1-cyclopropylethylideneamino)-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylethylideneamino)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in microorganisms, making the compound effective as an antimicrobial agent. The exact molecular pathways involved depend on the specific biological target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclopropylethylideneamino)-2-(1-pyrrolyl)benzamide
  • N-[(E)-1-cyclopropylethylideneamino]-2-pyrrol-1-ylbenzamide
  • (Z)-(1-cyclopropylethylidene)amino N-(1,1-dioxo-2,3-dihydro-1$l^{6}-thiophen-3-yl)carbamate

Uniqueness

N-(1-cyclopropylethylideneamino)-4-methylbenzenesulfonamide is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties to the molecule. This can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds. Additionally, the methylbenzenesulfonamide moiety contributes to its potential biological activities, differentiating it from other sulfonamides.

Properties

CAS No.

5508-41-8

Molecular Formula

C12H16N2O2S

Molecular Weight

252.33 g/mol

IUPAC Name

N-(1-cyclopropylethylideneamino)-4-methylbenzenesulfonamide

InChI

InChI=1S/C12H16N2O2S/c1-9-3-7-12(8-4-9)17(15,16)14-13-10(2)11-5-6-11/h3-4,7-8,11,14H,5-6H2,1-2H3

InChI Key

SEKAYYJYIWORJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2CC2

Origin of Product

United States

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